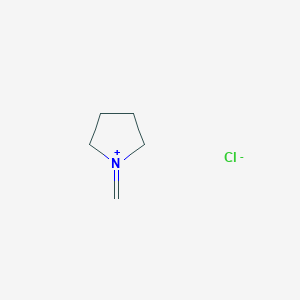

Pyrrolidinium, 1-methylene-, chloride

Description

Properties

CAS No. |

52853-03-9 |

|---|---|

Molecular Formula |

C5H10ClN |

Molecular Weight |

119.59 g/mol |

IUPAC Name |

1-methylidenepyrrolidin-1-ium;chloride |

InChI |

InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h1-5H2;1H/q+1;/p-1 |

InChI Key |

FGMJNFYMDMPABN-UHFFFAOYSA-M |

Canonical SMILES |

C=[N+]1CCCC1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-methylene-, chloride typically involves the reaction of 1-methylpyrrolidine with a chlorinating agent. One common method is the reaction of 1-methylpyrrolidine with 1-bromobutane in a cooling bath, followed by purification with diethyl ether and water, and decolorization with charcoal . This process yields a pure white solid of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitution Reactions

The compound participates in Sₙ2 reactions due to its electrophilic nitrogen center. Key transformations include:

-

Formation of ionic liquids : Reacting with bis(trifluoromethanesulfonyl)imide (NTf₂) or other anions to generate thermally stable ionic liquids .

-

Alkyl group transfer : The methylidene group can act as a methylating agent in reactions with nucleophiles like amines or alkoxides.

Kinetic data :

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Conditions | Citation |

|---|---|---|---|

| Sₙ2 alkylation | Not quantified | 40–60°C, acetone |

Mechanistic Insights

Reactions involving pyrrolidinium, 1-methylene-, chloride often proceed via:

-

Sₙ2 pathways : The chloride ion acts as a leaving group, enabling alkylation of nucleophiles.

-

Electrophilic activation : The positively charged nitrogen polarizes adjacent bonds, increasing susceptibility to nucleophilic attack .

In catalytic cycles, the compound stabilizes transition states through ionic interactions, lowering activation energies .

Stability and Decomposition

The compound decomposes at temperatures above 300°C . Prolonged exposure to moisture or strong bases may lead to hydrolysis of the quaternary ammonium center, releasing pyrrolidine and formaldehyde.

Scientific Research Applications

Pyrrolidinium, 1-methylene-, chloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Mechanism of Action

The mechanism of action of Pyrrolidinium, 1-methylene-, chloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Molecular docking studies have indicated that the compound may interact with proteins such as Akt, influencing various cellular processes .

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., pentyl or hexyl) enhance ionic conductivity in battery applications due to reduced crystallinity .

Physicochemical Properties

Thermal Stability and Melting Points

Key Observations :

- 1-Methylene-pyrrolidinium chloride is hypothesized to exhibit higher thermal stability than alkyl-substituted analogs due to reduced alkyl chain decomposition pathways .

- Longer alkyl chains lower melting points, enabling liquid-state applications at room temperature .

Toxicity and Environmental Impact

Toxicity trends for pyrrolidinium ILs correlate with alkyl chain length:

Key Observations :

Ionic Conductivity in Electrolytes

Q & A

Q. What are the established synthesis routes for pyrrolidinium-based ionic liquids, such as 1-methylene-pyrrolidinium chloride, and how are they optimized for purity?

Methodological Answer: Synthesis typically involves quaternization of pyrrolidine derivatives with methylene chloride or alkyl halides. For example, pyrrolidinium cations are generated by reacting pyrrolidine with chloromethylating agents under controlled stoichiometric conditions. Purification often employs recrystallization or column chromatography to remove unreacted precursors. Evidence from ionic liquid syntheses highlights the use of aprotic solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis . Post-synthesis characterization via NMR and elemental analysis ensures structural fidelity, with purity confirmed by ion chromatography (e.g., RSD <1.5% in recovery tests) .

Q. What analytical techniques are recommended for quantifying pyrrolidinium cations in ionic liquid matrices?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used, employing mobile phases like methanol-water mixtures and C18 columns. For example, a validated method achieved 98–102% recovery of pyrrolidinium cations with RSD <1.5% using a 0.22 μm membrane filtration step and standard addition calibration . Ion chromatography coupled with conductivity detection is also effective for halide counterion analysis (e.g., chloride quantification in [Py1,4]Cl) .

Advanced Research Questions

Q. How do pyrrolidinium ionic liquids influence reaction stereoselectivity in Diels-Alder reactions, and what mechanistic insights exist?

Methodological Answer: Pyrrolidinium ionic liquids act as solvents and catalysts by stabilizing transition states via electrostatic interactions. For instance, in cyclopentadiene-alkyl acrylate cycloadditions, pyrrolidinium triflate salts enhance endo-selectivity (up to 90%) by polarizing dienophiles. Kinetic studies under microwave irradiation show reaction time reductions (e.g., from 24h to 2h) compared to conventional solvents. Mechanistic probes include DFT calculations to map charge distribution and Hammett plots to correlate substituent effects with selectivity .

Q. How can electrochemical methods be applied to study pyrrolidinium ionic liquids in corrosion inhibition?

Methodological Answer: Gravimetric (weight loss) and electrochemical (potentiodynamic polarization, EIS) techniques quantify corrosion inhibition efficiency. For [Py1,4]Cl, EIS data revealed a 75% inhibition efficiency on cast iron in seawater, attributed to cation adsorption forming protective films. Electrochemical parameters (e.g., charge transfer resistance, double-layer capacitance) are modeled using equivalent circuits in software like EC-Lab. Long-term immersion tests (>100h) differentiate transient vs. steady-state behavior, with pyrrolidinium ions outperforming imidazolium analogs at extended durations .

Q. What strategies resolve data discrepancies in pyrrolidinium cation recovery studies during chromatographic analysis?

Methodological Answer: Discrepancies in recovery rates (e.g., <95% vs. >98%) often stem from matrix effects or detector saturation. Mitigation strategies include:

- Standard Addition Method: Spiking samples with known pyrrolidinium concentrations to correct for matrix interference .

- Internal Standards: Using deuterated analogs (e.g., d₃-pyrrolidinium) to normalize detector response .

- Method Cross-Validation: Comparing HPLC with LC-MS/MS for accuracy, particularly in low-concentration regimes (e.g., <1 µg/mL) .

Experimental Design & Optimization

Q. How should researchers design stability studies for pyrrolidinium ionic liquids under varying thermal and humidity conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds (e.g., >250°C for [MBPy][Br]).

- Humidity Testing: Ionic liquids are stored at 40–80% relative humidity for 30 days, with periodic NMR/FTIR to detect hydrolysis products (e.g., pyrrolidine formation) .

- Accelerated Aging: Arrhenius modeling predicts shelf life by extrapolating degradation rates from elevated temperatures (e.g., 60°C) .

Q. What criteria define a robust protocol for synthesizing pyrrolidinium chloride derivatives with tailored alkyl chain lengths?

Methodological Answer:

- Chain Length Optimization: Vary alkylating agents (e.g., methyl vs. butyl chlorides) in stoichiometric excess (1.2–1.5 eq) to maximize yield.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for longer chains to improve solubility.

- Kinetic Monitoring: Track reaction progress via in-situ FTIR for C-Cl bond disappearance (~750 cm⁻¹) .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in ionic liquid conductivity measurements?

Methodological Answer:

- Calibration: Use KCl solutions (0.1–1.0 M) to calibrate conductivity cells at 25°C.

- Temperature Control: Maintain ±0.1°C stability using jacketed cells.

- Ionic Strength Adjustment: Account for counterion activity coefficients via Debye-Hückel theory, particularly for concentrated solutions (>0.5 M) .

Q. What statistical approaches are critical for interpreting conflicting data in ionic liquid toxicity assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.